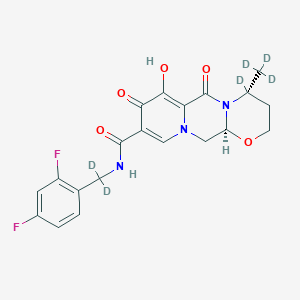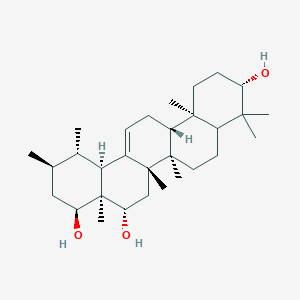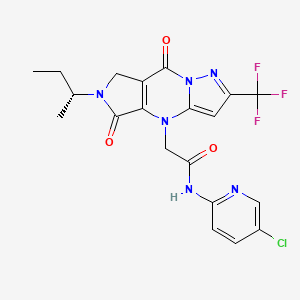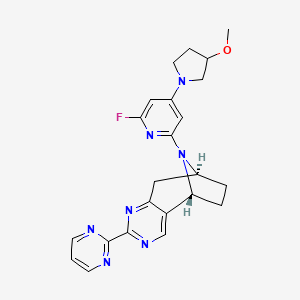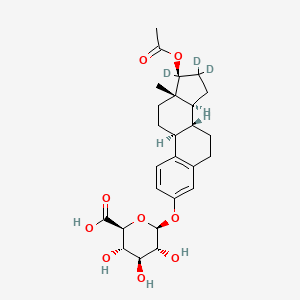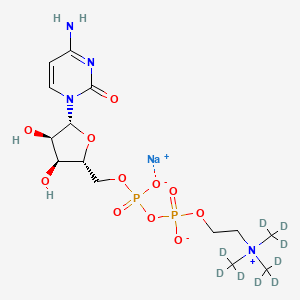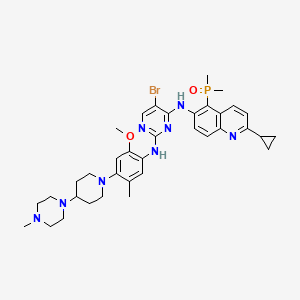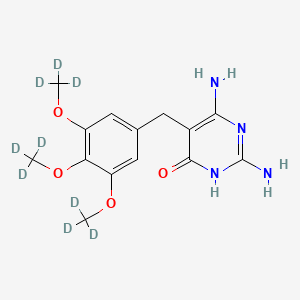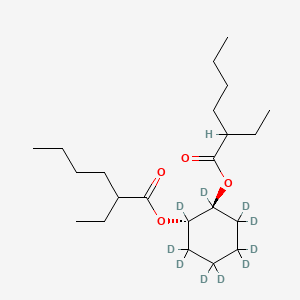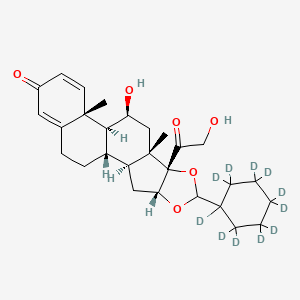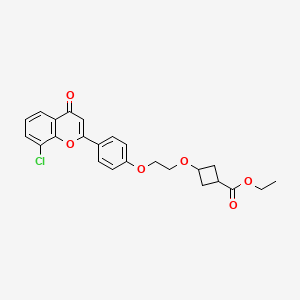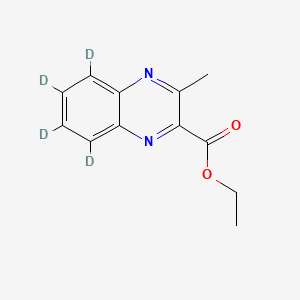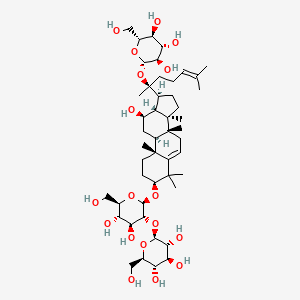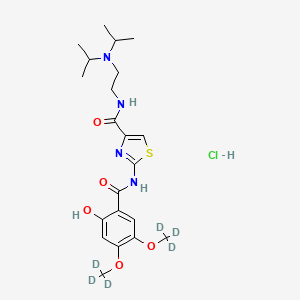
Acotiamide-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acotiamide-d6 (hydrochloride) is a deuterated form of acotiamide hydrochloride, a prokinetic agent used primarily for the treatment of functional dyspepsia. This compound is designed to enhance gastrointestinal motility by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the gastrointestinal tract .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acotiamide-d6 (hydrochloride) involves the incorporation of deuterium atoms into the acotiamide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of acotiamide-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and purity .
化学反応の分析
Types of Reactions
Acotiamide-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the thiazole ring or the benzoyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically target the carbonyl groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic ring, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products Formed
科学的研究の応用
Acotiamide-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of acotiamide.
Biology: Employed in studies investigating the role of acetylcholine in gastrointestinal motility.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in treating functional dyspepsia.
Industry: Applied in the development of new prokinetic agents and in quality control processes for pharmaceutical manufacturing
作用機序
Acotiamide-d6 (hydrochloride) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, acotiamide-d6 increases the levels of acetylcholine in the gastrointestinal tract, which enhances gastric motility and accelerates gastric emptying. The primary molecular targets are the muscarinic receptors in the enteric nervous system .
類似化合物との比較
Similar Compounds
Cisapride: Another prokinetic agent that acts on serotonin receptors.
Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.
Itopride: A prokinetic agent that inhibits dopamine D2 receptors and acetylcholinesterase.
Uniqueness of Acotiamide-d6 (hydrochloride)
Unlike other prokinetic agents, acotiamide-d6 (hydrochloride) specifically targets acetylcholinesterase without significant affinity for serotonin or dopamine receptors. This selective mechanism reduces the risk of side effects associated with other prokinetic drugs, making it a unique and valuable compound for the treatment of functional dyspepsia .
特性
分子式 |
C21H31ClN4O5S |
|---|---|
分子量 |
493.1 g/mol |
IUPAC名 |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H/i5D3,6D3; |
InChIキー |
VQEKQYLTAIVCBW-PKKCSIJHSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H].Cl |
正規SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


